[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone
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Overview
Description
[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone is a complex organic compound characterized by its unique structure, which includes a diazepine ring and chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Diazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorobenzoyl Groups: Chlorobenzoyl groups are introduced through acylation reactions using chlorobenzoyl chloride in the presence of a base.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-bromophenyl)methanone: Similar structure with a bromine atom instead of chlorine.
[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-fluorophenyl)methanone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of [4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
65426-77-9 |
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Molecular Formula |
C21H18Cl2N2O2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
[4-(4-chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C21H18Cl2N2O2/c1-14-13-15(2)25(21(27)17-5-9-19(23)10-6-17)12-11-24(14)20(26)16-3-7-18(22)8-4-16/h3-10,13H,1,11-12H2,2H3 |
InChI Key |
MSDVLJAXAAJWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C)N(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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